molecular formula C45H50ClN7O7S B612062 Venetoclax CAS No. 1257044-40-8

Venetoclax

Cat. No. B612062
M. Wt: 868.44
InChI Key: LQBVNQSMGBZMKD-UHFFFAOYSA-N
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Description

Venetoclax is an antineoplastic agent (cancer medicine) used alone or together with other medicines to treat chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL), with or without 17p deletion, in patients who have received at least one previous treatment . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Molecular Structure Analysis

The crystal structure of Venetoclax has been determined. The asymmetric unit is composed of two crystallographically independent molecules of Venetoclax and two molecules of interstitial water . Intramolecular N–O hydrogen bonding is present in both molecules .


Physical And Chemical Properties Analysis

Venetoclax is a BCS class IV medicine that shows low bioavailability through oral route because of low permeability (log P: 5.5) and low solubility (<0.0000042 mg/mL at pH 7.4 in aqueous buffer) .

Scientific Research Applications

  • Treatment of Acute Myeloid Leukemia (AML) : Venetoclax combined with azacytidine has been approved for elderly patients unfit for standard chemotherapy, exhibiting promise in combination therapies for AML. Studies have identified drug combinations with enhanced ex vivo activity and identified clinical, mutational, and expression-based biomarker patterns associated with sensitivity and resistance to these combinations (Kurtz et al., 2019).

  • BCL2-Inhibitor for Relapsed and Refractory AML : Venetoclax has single-agent activity in relapsed and refractory AML, and efficacy in lower intensity combinations for treatment-naïve elderly AML patients (Dinardo et al., 2018).

  • Chronic Lymphocytic Leukemia (CLL) Treatment : Venetoclax is effective as monotherapy in patients with chronic lymphocytic leukemia (CLL) who have the 17p deletion and have received at least one prior therapy. It is also in phase I-III development as combination therapy for CLL (Deeks, 2016).

  • Mechanism of Action in Cancer Treatment : Venetoclax functions as a BH3 mimetic, inducing apoptosis in cancer cells by antagonizing BCL-2, which is crucial in regulating cell death (Green, 2016).

  • Venetoclax in Multiple Myeloma Treatment : Venetoclax demonstrates significant efficacy in multiple myeloma, especially in cases harboring the t(11;14) translocation, which expresses high levels of BCL-2 relative to BCL-XL and MCL-1 (Kumar et al., 2017).

  • Structural Analysis for Drug Resistance : Structural analyses of venetoclax bound to BCL-2 and its mutants have revealed the molecular basis of acquired resistance in some patients failing therapy (Birkinshaw et al., 2019).

  • Venetoclax in Combination Therapies : Venetoclax has shown efficacy in various combination therapies, particularly for hematological malignancies, and is being investigated for its potential in treating diseases like multiple myeloma and follicular lymphoma (Yamamoto et al., 2021).

  • Potential in Treating Other Cancers : Apart from hematological malignancies, venetoclax is being explored for its effectiveness in treating other cancers like breast cancer and systemic lupus erythematosus (Žigart & Časar, 2019).

Safety And Hazards

Venetoclax can cause serious side effects, including tumor lysis syndrome (TLS), which can cause kidney failure, the need for dialysis treatment, and may lead to death . It can also cause serious infections, including pneumonia (lung infection) and sepsis (blood infection), which can be life-threatening . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is toxic .

Future Directions

Venetoclax-based combinations have improved outcomes, including both remission rates and overall survival, of older patients with acute myeloid leukemia (AML) deemed “unfit” for intensive chemotherapy due to age or comorbidities . Other venetoclax-based combinations are being investigated in AML with the ultimate goal of improving cure rates across many subgroups .

properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50ClN7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154863
Record name ABT-199
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2.
Record name Venetoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11581
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Product Name

Venetoclax

CAS RN

1257044-40-8
Record name ABT 199
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Record name Venetoclax [USAN:INN]
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Record name Venetoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11581
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Record name ABT-199
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous)
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Record name VENETOCLAX
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